molecular formula C13H18N2O2 B3052853 Benzyl 4-methylpiperazine-1-carboxylate CAS No. 46821-51-6

Benzyl 4-methylpiperazine-1-carboxylate

Cat. No.: B3052853
CAS No.: 46821-51-6
M. Wt: 234.29 g/mol
InChI Key: LWZKZYOPPZAUQW-UHFFFAOYSA-N
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Description

Benzyl 4-methylpiperazine-1-carboxylate (CAS: 46821-51-6) is a piperazine derivative with a benzyl ester group at the 1-position and a methyl group at the 4-position of the piperazine ring. Its molecular formula is C13H18N2O2, with a molecular weight of 234.29 g/mol and a calculated LogP of 2.07, indicating moderate lipophilicity . The compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the benzyl group acts as a protective moiety for amines .

Properties

CAS No.

46821-51-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

LWZKZYOPPZAUQW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Benzyl 4-methylpiperazine-1-carboxylate with three analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight Substituents LogP Key Applications
This compound 46821-51-6 C13H18N2O2 234.29 Methyl 2.07 Synthetic intermediate
Benzyl 4-phenylpiperazine-1-carboxylate 104055-49-4 C18H20N2O2 296.36 Phenyl 3.15 Drug development
Benzyl 3-(fluoromethyl)-4-methylpiperazine-1-carboxylate 1515867-10-3 C14H19FN2O2 266.31 Methyl, Fluoromethyl N/A Bioactive agent research

Key Observations :

  • Substituent Effects: The phenyl group in Benzyl 4-phenylpiperazine-1-carboxylate increases molecular weight and lipophilicity (LogP = 3.15) compared to the methyl-substituted parent compound (LogP = 2.07) .
  • Stereochemical Considerations : Enantioselective synthesis methods (e.g., iridium-catalyzed amination) yield compounds like Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate with high enantiomeric excess (ee = 94%), demonstrating the role of substituents in stereochemical outcomes .

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